Swr 104SA

Description

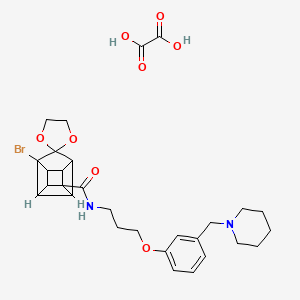

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

152191-74-7 |

|---|---|

Molecular Formula |

C29H35BrN2O8 |

Molecular Weight |

619.5 g/mol |

IUPAC Name |

1'-bromo-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.02,5.03,8.04,7]nonane]-4'-carboxamide;oxalic acid |

InChI |

InChI=1S/C27H33BrN2O4.C2H2O4/c28-26-21-18-22(26)20-23(27(26)33-12-13-34-27)19(21)25(18,20)24(31)29-8-5-11-32-17-7-4-6-16(14-17)15-30-9-2-1-3-10-30;3-1(4)2(5)6/h4,6-7,14,18-23H,1-3,5,8-13,15H2,(H,29,31);(H,3,4)(H,5,6) |

InChI Key |

VTIDTUMZCWZDAX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)C34C5C6C3C7C4C5C6(C78OCCO8)Br.C(=O)(C(=O)O)O |

Synonyms |

1'-bromo-N-(3-(3-(1-piperidinylmethyl)phenoxy)propyl)spiro(1,3-dioxolane-2,9'-pentacyclo(4.3.0.0(2,5).0(3,8).0(4,7))nonane)-4'-carboxamide monooxalate SWR 104SA SWR-104SA |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry of Swr 104sa

Elucidation of Synthetic Routes and Reaction Mechanisms for SWR 104SA

The synthetic route to this compound, as described in some literature, commences with the sulfonamidation of ethyl anthranilate. This intermediate then undergoes hydrolysis to yield a carboxylic acid derivative. The final stages involve the conversion of the carboxylic acid to an acyl chloride, followed by a coupling reaction.

Key Reaction Steps and Intermediate Compound Formation

A proposed synthetic pathway highlights the initial reaction between ethyl anthranilate and biphenylsulfonyl chloride in the presence of a base like triethylamine (B128534) in dichloromethane (B109758) (DCM) to form an arylsulfonamide intermediate. This intermediate is subsequently hydrolyzed using sodium hydroxide (B78521) to produce a carboxylic acid derivative.

The purification of these intermediates is crucial for the successful progression of the synthesis. Crude intermediates can be purified through techniques such as recrystallization from ethanol (B145695)/water mixtures, achieving high purity levels (>95%). High-performance liquid chromatography (HPLC) with a C18 column and an acetonitrile (B52724)/water mobile phase is employed to confirm purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is used to validate structural integrity.

| Compound | Melting Point (°C) | HPLC Purity (%) | ¹H NMR (δ, ppm) |

| Arylsulfonamide | 142–144 | 98.5 | 8.21 (s, 1H, SO₂NH), 7.85–7.20 (m, 12H, Ar-H) |

| Carboxylic acid | 158–160 | 99.1 | 12.45 (s, 1H, COOH), 8.15–7.10 (m, 14H, Ar-H) |

The final step involves the conversion of the carboxylic acid intermediate into an acyl chloride using thionyl chloride (SOCl₂) at 80°C. This acyl chloride is then coupled with secondary amines. For this compound, this coupling is suggested to involve a piperazine (B1678402) derivative, which contributes to the molecule's receptor affinity.

| Parameter | Optimal Value |

| Temperature | 80°C |

| Solvent | Anhydrous DCM |

| Reaction Time | 12 hours |

| Yield | 82–85% |

Stereochemical Considerations in Spiro Compound Synthesis and this compound

Spiro compounds, characterized by two rings sharing a single spiro atom, present unique stereochemical challenges due to their three-dimensional structure and conformational rigidity. ontosight.ainih.gov The synthesis of spiro compounds often necessitates sophisticated organic chemistry techniques, including asymmetric synthesis, to control the stereochemistry, which is critical for their properties. ontosight.ai

While general principles for controlling stereochemistry in spiro compound synthesis involve methods like asymmetric catalysis and the use of chiral auxiliaries rsc.org, specific details regarding the stereochemical control exerted during the synthesis of the spiro core within this compound are not extensively detailed in the available information. However, the complexity of the pentacyclo[4.3.0.02,5.03,8.04,7]nonane system with the attached dioxolane spiro ring in this compound implies that controlling the relative and absolute stereochemistry at the spiro center and other chiral carbons within the fused ring system is a critical aspect of its synthesis.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship Studies

The design and synthesis of analogs of a lead compound like this compound are fundamental to Structure-Activity Relationship (SAR) studies. This process aims to understand how modifications to the chemical structure impact the compound's properties. researchgate.netnih.govfrontiersin.orgnih.govchemrxiv.org

Rational Design Principles for Analog Generation

Rational design of analogs typically involves making systematic modifications to different parts of the lead molecule, such as the spiro core, the linker regions, or the terminal functional groups, based on hypotheses about their roles in binding or activity. researchgate.netnih.govfrontiersin.orgnih.govchemrxiv.org For this compound, given its proposed interaction with receptors , analog design would likely focus on altering the piperazine derivative or the groups attached to the spirocyclic system to probe the spatial and electronic requirements for interaction. This could involve isosteric replacements, homologation, or the introduction of different substituents to modulate properties like lipophilicity, polarity, and hydrogen bonding capacity.

Methodologies for Analog Purification and Characterization in Research

Similar to the intermediates in the synthesis of this compound, the purification and characterization of its synthetic analogs are essential to ensure their identity and purity before biological evaluation. Standard methodologies include various chromatographic techniques such as column chromatography, preparative HPLC, and potentially supercritical fluid chromatography (SFC) depending on the compound's properties. lcms.cz

Characterization relies heavily on spectroscopic methods. NMR spectroscopy (¹H, ¹³C, and 2D NMR) is vital for confirming the structure and connectivity of atoms. Mass spectrometry (MS) provides molecular weight information and can help confirm the elemental composition. Infrared (IR) spectroscopy can be used to identify key functional groups. High-resolution mass spectrometry (HRMS) offers more precise mass measurements, aiding in the confirmation of molecular formula.

Molecular and Cellular Pharmacodynamics of Swr 104sa

Investigation of Histamine (B1213489) H2 Receptor Antagonism by SWR-104SA

Histamine H2 receptor antagonists are a class of drugs that competitively block the action of histamine at the H2 receptors on the parietal cells of the stomach, thereby reducing gastric acid production. wikipedia.org SWR-104SA has been characterized as a member of this class through various in vitro and functional assays. researchgate.net

The guinea-pig isolated atrium is a classic model for studying the effects of drugs on histamine H2 receptors. nih.gov In this model, histamine produces a positive chronotropic effect (an increase in the heart rate), which is mediated by H2 receptors. The antagonistic properties of a compound can be quantified by its ability to inhibit this effect.

Studies on isolated guinea-pig atria have demonstrated that SWR-104SA acts as a competitive antagonist at histamine H2 receptors. researchgate.net The concentration-response curves for the positive chronotropic effect of histamine were shifted to the right in a parallel manner in the presence of SWR-104SA, without a change in the maximum response. researchgate.net This parallel shift is characteristic of competitive antagonism. The affinity of an antagonist for its receptor is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve. researchgate.net For SWR-104SA, the pA2 value was determined to be 7.27. researchgate.net

The slope of the regression line in a Schild plot analysis provides further insight into the nature of the antagonism. A slope of unity (1.0) is indicative of a simple, competitive interaction. The slope for SWR-104SA was found to be 1.00, confirming its competitive antagonism at the histamine H2 receptor. researchgate.net

To better understand the pharmacological profile of SWR-104SA, it has been compared with established H2 receptor antagonists like roxatidine (B1205453) acetate (B1210297) hydrochloride. In the same guinea-pig atrium model, roxatidine also produced a parallel shift in the histamine concentration-response curve, with a pA2 value of 7.38 and a Schild plot slope of 0.92. researchgate.net These in vitro findings suggest that SWR-104SA and roxatidine have a similar manner of binding and antagonism at the histamine H2 receptor. researchgate.net

Interactive Data Table: In Vitro H2 Receptor Antagonism

| Compound | pA2 Value (Guinea-Pig Atrium) | Schild Plot Slope |

| SWR-104SA | 7.27 | 1.00 |

| Roxatidine | 7.38 | 0.92 |

Elucidation of Anti-secretory Mechanisms by SWR-104SA

The primary therapeutic effect of H2 receptor antagonists is the suppression of gastric acid secretion. wikipedia.org This is achieved by blocking the histamine-mediated signaling pathway in gastric parietal cells. wikipedia.org

In animal models, such as the rat gastric fistula model, the anti-secretory potency of SWR-104SA has been evaluated. researchgate.net When gastric acid secretion was stimulated by histamine, SWR-104SA was found to be approximately three times less potent than roxatidine. researchgate.net This indicates that while both compounds inhibit histamine-stimulated acid secretion, a higher concentration of SWR-104SA is required to achieve the same level of inhibition as roxatidine in this specific model. researchgate.net

The binding of histamine to H2 receptors on gastric parietal cells activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). dovepress.com This increase in cAMP is a key step in the signaling cascade that ultimately results in the activation of the H+/K+-ATPase (proton pump) and the secretion of gastric acid. dovepress.com As a competitive antagonist of the H2 receptor, SWR-104SA blocks the initial step of this pathway. By preventing histamine from binding to its receptor, SWR-104SA inhibits the subsequent rise in intracellular cAMP levels, thereby reducing the activation of the proton pump and suppressing gastric acid secretion.

Mechanisms of Mucosal Cytoprotection by SWR-104SA

Beyond its anti-secretory effects, SWR-104SA has demonstrated significant gastric mucosal protective (cytoprotective) properties. researchgate.net This cytoprotective action appears to be independent of its H2 receptor antagonism and involves additional mechanisms. researchgate.net

In studies using models of gastric lesions induced by necrotizing agents like HCl-ethanol and the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), SWR-104SA showed a dose-dependent protective effect. researchgate.net Notably, roxatidine was effective against HCl-ethanol-induced lesions but failed to prevent those induced by indomethacin, highlighting a key difference in the cytoprotective profile of SWR-104SA. researchgate.net

The anti-ulcer activities of SWR-104SA were observed at doses lower than those required for its anti-secretory effect, suggesting that the cytoprotection is not solely a consequence of reduced gastric acid. researchgate.net Furthermore, the protective effect of SWR-104SA against HCl-ethanol-induced gastric lesions was found to be independent of the endogenous prostaglandin (B15479496) system. researchgate.net Prostaglandins (B1171923) are known to play a crucial role in maintaining gastric mucosal integrity, and some cytoprotective agents exert their effects by stimulating prostaglandin synthesis. nih.gov The fact that SWR-104SA's action is independent of this pathway points towards a different mechanism.

One potential mechanism contributing to the cytoprotective effect of SWR-104SA is its ability to inhibit indomethacin-induced gastric hypermotility in rats. researchgate.net Abnormal gastric motility can contribute to mucosal injury. Other potential mechanisms, such as effects on mucosal blood flow, may also be involved in its anti-ulcer efficacy. researchgate.net

Interactive Data Table: Gastric Lesion Prevention in Rats

| Inducing Agent | SWR-104SA | Roxatidine |

| HCl-Ethanol | Prevented | Prevented |

| Indomethacin | Prevented | No effect |

Role of Prostaglandin-Independent Pathways

The gastroprotective effects of Swr 104SA appear to extend beyond mechanisms reliant on prostaglandins. This is notably demonstrated in its efficacy against gastric lesions induced by non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. Indomethacin is a potent inhibitor of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins which are crucial for maintaining mucosal integrity.

Investigation of Mucosal Blood Flow Modulation

A key element of the prostaglandin-independent gastroprotective action of this compound is its ability to modulate gastric mucosal blood flow. Adequate blood flow is essential for delivering oxygen and nutrients to the gastric mucosa, as well as for removing metabolic waste products and buffering acid, thus playing a critical role in mucosal defense and repair.

The superior antiulcer efficacy of this compound in certain preclinical models, particularly when compared to other H₂ antagonists, has been attributed to its non-antisecretory actions, which include the modulation of mucosal blood flow. While this compound is a potent H₂ antagonist, its protective effects are not solely dependent on the inhibition of gastric acid secretion. This modulation of the gastric microcirculation is a distinguishing feature of its pharmacodynamic profile.

Table 1: Comparative H₂ Antagonist Profiles

| Compound | pA₂ Value | Antiulcer Efficacy (Indomethacin Model) |

|---|---|---|

| This compound | 7.27 | Effective |

| Roxatidine | 7.38 | Ineffective |

pA₂ value is a measure of the potency of an antagonist in receptor-binding studies. Data derived from in vitro studies using guinea pig atrium models. researchgate.net

Effects on Gastric Motility and Related Mechanistic Insights

The primary mechanism of action for this compound is the competitive antagonism of histamine H₂-receptors. researchgate.net These receptors are predominantly found on the basolateral membrane of gastric parietal cells and play a crucial role in the stimulation of gastric acid secretion. By blocking these receptors, this compound reduces the secretion of gastric acid. researchgate.net

In vitro studies have determined the pA₂ value of this compound to be 7.27, indicating a high affinity for the H₂-receptor, comparable to that of roxatidine (pA₂ = 7.38). researchgate.net However, in in vivo models, the antisecretory potency of this compound was found to be less than that of roxatidine. researchgate.net This suggests that its in vivo effects are not solely dictated by its H₂-receptor antagonism.

The spirocyclic framework of the this compound molecule is a key structural feature that enhances its metabolic stability and receptor-binding affinity when compared to linear H₂ antagonists. Its comprehensive pharmacodynamic profile, combining acid suppression with cytoprotective actions such as mucosal blood flow modulation, differentiates it from other compounds in its class.

Table 2: Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Roxatidine | |

| Cimetidine | |

| Indomethacin |

In Vitro and Ex Vivo Research Models for Swr 104sa Studies

Cellular Models for Investigating SWR-104SA Interactions

Cellular models, including primary cultures and established cell lines, are fundamental for dissecting the molecular mechanisms of drug action at the cellular level.

While direct studies on isolated gastric parietal cell lines for SWR-104SA are not detailed in the available literature, its effects on gastric acid secretion have been evaluated in vivo. In a rat gastric fistula model stimulated by histamine (B1213489), SWR-104SA demonstrated antisecretory activity, although its potency was noted to be three times less than that of roxatidine (B1205453). researchgate.net This suggests that while SWR-104SA is an effective H₂ antagonist, its primary antiulcer effects may not solely rely on the inhibition of acid secretion. researchgate.net Gastric parietal cells, also known as oxyntic cells, are the epithelial cells in the stomach responsible for secreting hydrochloric acid (HCl) and intrinsic factor. wikipedia.org

The protective effects of SWR-104SA on the gastric mucosa have been a significant focus of research. The compound has been shown to dose-dependently prevent the formation of gastric lesions induced by HCl-ethanol and indomethacin (B1671933) in animal models. researchgate.net Notably, its antiulcer activity was observed at doses lower than those required for its antisecretory effects. researchgate.net This indicates that the antiulcer effect of SWR-104SA is not solely due to its antisecretory action but also involves a potent cytoprotective effect. researchgate.net This mucosal protective activity was found to be independent of endogenous prostaglandins (B1171923) and may be related to its inhibitory effects on indomethacin-induced gastric hypermotility and improvements in mucosal blood flow. researchgate.net

Antiulcer Efficacy of SWR-104SA in a Rodent Model

| Compound | Antiulcer Efficacy (HCl-Ethanol Model) |

|---|---|

| SWR-104SA | 90% inhibition at 30 mg/kg |

| Roxatidine | 75% inhibition at 30 mg/kg |

This table illustrates the superior antiulcer efficacy of SWR-104SA compared to other H₂ antagonists in a specific preclinical model.

Ex Vivo Tissue Analysis for Biochemical and Histological Assessment in Research Contexts

Ex vivo tissue analysis allows for the detailed examination of tissues after in vivo treatment, providing insights into the biochemical and structural changes induced by a compound. nih.govnih.gov This methodology is critical for understanding the full spectrum of a drug's effects. For a compound like SWR-104SA, with demonstrated antiulcer and cytoprotective properties, ex vivo analysis of gastric tissue from treated animals would be essential to assess parameters such as mucosal thickness, inflammatory cell infiltration, and the expression of protective factors. While the specific histological and biochemical findings for SWR-104SA are not extensively detailed in the provided search results, the nature of its reported antiulcer and mucosal protective effects implies that such analyses would have been integral to its preclinical evaluation. researchgate.net

Preclinical in Vivo Research of Swr 104sa in Animal Models

Utilization of Rodent Models for Gastric Function Studies

Rodent models, particularly rats and mice, are widely used in gastric function studies due to their physiological similarities to humans in certain aspects of gastrointestinal function and their practicality for experimental research. molaid.com These models allow for the investigation of both protective and modulatory effects of compounds like SWR 104SA on the gastric mucosa and secretion.

Experimental Ulcer Induction and Prevention Models (e.g., HCl-ethanol and Indomethacin)

Experimental models involving the induction of gastric ulcers are crucial for evaluating the protective efficacy of potential antiulcer agents. Two commonly employed methods in rodent studies are the induction of lesions using HCl-ethanol mixtures and indomethacin (B1671933). nih.gov, nih.gov

In the HCl-ethanol induced gastric lesion model, administration of an acidic ethanol (B145695) solution to rodents, typically rats or mice, causes acute damage to the gastric mucosa, leading to hemorrhagic lesions. nih.gov, nih.gov, nih.gov This model is useful for assessing the cytoprotective properties of compounds. Studies using this model have shown that SWR-104SA can prevent the formation of gastric lesions induced by HCl-ethanol in a dose-dependent manner in rats. epa.gov, Roxatidine (B1205453), another compound tested in this model, also demonstrated preventive effects against HCl-ethanol induced lesions. epa.gov,

The indomethacin-induced ulcer model involves the administration of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, which causes gastric damage primarily by inhibiting prostaglandin (B15479496) synthesis, thus compromising the mucosal defense mechanisms. nih.gov, This model is valuable for evaluating compounds that may protect the mucosa through prostaglandin-independent mechanisms or counteract the effects of NSAIDs. Research indicates that SWR-104SA effectively prevented gastric lesion formation induced by indomethacin in rats. epa.gov, In contrast, roxatidine failed to prevent indomethacin-induced lesions at comparable antisecretory dose levels. epa.gov,

Comparative studies in these ulcer models have provided insights into the mechanisms of SWR-104SA's action. While SWR-104SA exhibited antiulcer activity in both HCl-ethanol and indomethacin models, its efficacy in the indomethacin model, where roxatidine was ineffective, suggests that SWR-104SA possesses mucosal protective effects beyond its antisecretory activity. epa.gov The antiulcer activities of SWR-104SA were observed at doses lower than those required for its antisecretory effect, further supporting a role for non-antisecretory, potentially cytoprotective, actions. epa.gov Furthermore, the mucosal protective effect of SWR-104SA against HCl-ethanol induced lesions appeared to be independent of endogenous prostaglandins (B1171923). epa.gov

Table 1: Comparative Antiulcer Efficacy in Rodent Models

| Compound | Model | Effect on Lesion Formation | Notes | Source |

| SWR-104SA | HCl-ethanol | Prevented (dose-dependent) | Antiulcer activity at lesser antisecretory doses; effect independent of endogenous prostaglandins. | epa.gov, |

| Roxatidine | HCl-ethanol | Prevented | epa.gov, | |

| SWR-104SA | Indomethacin | Prevented (dose-dependent) | Antiulcer activity at lesser antisecretory doses. | epa.gov, |

| Roxatidine | Indomethacin | Failed to prevent | At same dose level of antisecretory activity. | epa.gov, |

Gastric Fistula Models for Secretory Response Assessment

Gastric fistula models in rodents, typically rats, are utilized to directly collect gastric secretions and assess the impact of compounds on acid output and other secretory parameters. This allows for the evaluation of antisecretory potency and duration of action.

In the rat gastric fistula model stimulated by histamine (B1213489), SWR-104SA demonstrated antisecretory potency, although it was found to be approximately three times less potent than roxatidine in inhibiting histamine-stimulated acid secretion. epa.gov

These findings from gastric fistula models provide quantitative data on the antisecretory capacity of SWR-104SA and allow for a comparison of its potency relative to other compounds with known antisecretory effects.

Mechanistic Investigations in Higher Animal Models (e.g., Heidenhain-pouch dogs for related compounds)

While direct research on this compound in higher animal models like dogs is not extensively detailed in the provided sources, studies on related compounds, such as SWR-215, have utilized models like the Heidenhain-pouch dog to investigate mechanistic aspects of gastric activity. epa.gov The Heidenhain-pouch model involves creating a surgically isolated, denervated pouch from the stomach, allowing for the study of gastric secretion in response to various stimuli, independent of vagal innervation.,,

Research on SWR-215 in Heidenhain-pouch dogs showed that it exhibited potent and durable inhibitory effects on histamine-stimulated acid secretion, being twice as strong as roxatidine in this model. epa.gov While these findings pertain to a related compound, the use of the Heidenhain-pouch model in this context illustrates its utility in mechanistic investigations of gastric antisecretory effects in a larger animal system, providing data that can complement findings from rodent studies.,, Such models can help elucidate the direct effects of compounds on parietal cells, independent of central nervous system or reflex influences.

Methodological Considerations for Animal Model Selection and Experimental Design in this compound Research

The selection of appropriate animal models and the meticulous design of experiments are critical for obtaining scientifically valid and reproducible data in preclinical research on compounds like this compound.,,,, Several factors influence these considerations.

Rodent models, particularly rats and mice, are frequently chosen for initial screening and efficacy studies due to their cost-effectiveness, ease of handling, and the availability of various well-characterized disease models, including those for gastric ulcers and secretory studies.,, molaid.com The specific ulcer induction model (e.g., HCl-ethanol, indomethacin) is selected based on the hypothesized mechanism of action of the compound being tested and the specific aspects of gastric injury being investigated. nih.gov,, nih.gov

Experimental design involves defining clear objectives and hypotheses, selecting the appropriate animal species and strain, determining the number of animals per group (often with statistical consultation), and implementing randomization and control groups to minimize bias and variability.,,, For gastric function studies, this includes standardizing factors such as fasting periods, administration routes and timing of the test compound and ulcer-inducing agent, and methods for assessing gastric damage or collecting secretions. nih.gov, nih.gov, nih.gov Quantitative evaluation of gastric lesions often involves scoring systems based on macroscopic and microscopic examination. nih.gov For secretory studies, the method of fistula creation and the stimulus used to induce secretion are key design elements.

Higher animal models, such as dogs with gastric pouches, are typically employed for more detailed mechanistic studies, especially when investigating aspects of gastric physiology that are more complex or differ significantly from rodents.,, The choice to move to higher models is often based on promising results from initial rodent studies and the need to gain a more comprehensive understanding of the compound's effects in a system closer to humans in certain physiological aspects.

Ethical considerations, guided by principles such as the 3Rs (Replacement, Reduction, and Refinement), are paramount in animal research., Researchers must justify the use of animals, minimize the number of animals used, and refine procedures to reduce pain and distress., All animal studies must adhere to relevant regulations and obtain approval from ethical review committees.

In the context of this compound research, these methodological considerations underpin the design of studies evaluating its antiulcer and antisecretory properties in the various animal models employed.

Table 2: Methodological Aspects in Preclinical Gastric Research

| Aspect | Considerations | Relevance to this compound Research | Source |

| Animal Model Selection | Species (e.g., rat, mouse, dog), strain, relevance to human condition, cost, ethical considerations. | Rodents for initial screening/ulcer models; potentially higher animals for detailed mechanisms (as seen with related compounds). | ,, molaid.com,, |

| Ulcer Induction Method | HCl-ethanol, indomethacin, stress, etc.; mechanism of induction aligns with research question. | Used to evaluate protective effects against different types of gastric injury. | nih.gov, nih.gov,, nih.gov |

| Gastric Secretion Model | Gastric fistula, pylorus ligation, etc.; allows for collection and analysis of gastric juice. | Used to quantify antisecretory effects. | , |

| Experimental Unit | Individual animal or group. | Defines the unit of observation and statistical analysis. | |

| Randomization | Random assignment to treatment groups. | Minimizes bias and ensures validity of statistical inferences. | ,, |

| Control Groups | Vehicle control, positive control (known effective drug). | Provides baseline for comparison and validates the model. | |

| Outcome Measurement | Macroscopic/microscopic ulcer scoring, volume/acidity of gastric secretion. | Provides quantitative data on the effects of this compound. | nih.gov, |

| Statistical Analysis | Appropriate tests based on experimental design and data type. | Essential for interpreting results and drawing conclusions. | , |

| Ethical Considerations (3Rs) | Replacement, Reduction, Refinement; IACUC approval. | Ensures humane treatment of animals and responsible research practices. | , |

| Control of Variables | Age, sex, weight, environment, handling. | Minimizes variability and increases reliability of findings. |

Computational and Theoretical Chemistry Approaches in Swr 104sa Research

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to model the interaction between a small molecule (ligand), such as SWR 104SA, and a biological macromolecule (receptor), typically a protein. These methods are instrumental in predicting the binding mode and affinity of a ligand to its target, as well as in understanding the dynamic nature of this interaction.

Molecular docking simulations are employed to predict the binding affinity of this compound to its target receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a defined scoring function. The resulting binding affinity is often expressed as a binding energy, with lower values indicating a more stable complex.

Following the initial docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor interaction. nih.gov MD simulations track the movements of atoms over time by solving Newton's equations of motion, allowing for the observation of conformational changes in both this compound and the receptor upon binding. These simulations can reveal how the ligand adapts its shape to fit the binding pocket and how the receptor, in turn, may undergo induced-fit conformational changes to accommodate the ligand. nih.gov

The table below illustrates hypothetical data that could be generated from such simulations, comparing the binding affinities and key conformational changes of this compound with different receptors.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Major Conformational Change in Receptor | Key Ligand Torsional Angle Change (degrees) |

| Receptor A | -9.5 | Loop 1 closure | 45 |

| Receptor B | -8.2 | Side chain reorientation of Phe258 | 20 |

| Receptor C | -10.1 | Hinge region movement | 60 |

This table is for illustrative purposes and does not represent actual experimental data.

A critical aspect of understanding ligand-receptor interactions is the identification of the specific interactions that stabilize the complex. Molecular docking and dynamics simulations allow for the detailed characterization of the active site, highlighting key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with this compound.

By analyzing the simulation trajectories, researchers can identify which residues are crucial for binding. For instance, a hydrogen bond between a specific amino acid and a functional group on this compound can be a major contributor to the binding affinity. The persistence of these interactions throughout an MD simulation can be quantified to assess their stability.

The following table provides a hypothetical summary of the key interactions between this compound and the active site of a target receptor as identified through computational analysis.

| Interacting Residue | Interaction Type | Distance (Å) | Interaction Frequency (%) |

| Asp120 | Hydrogen Bond | 2.8 | 95 |

| Tyr85 | π-π Stacking | 3.5 | 80 |

| Val67 | Hydrophobic | 4.2 | 98 |

| Arg210 | Salt Bridge | 3.1 | 75 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. researchgate.net

The electronic properties of a molecule are fundamental to its chemical behavior. For example, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical reactivity and stability.

The electrostatic potential map illustrates the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding how this compound might interact with its biological target at an electronic level.

Below is a hypothetical table summarizing key electronic properties of this compound derived from quantum chemical calculations.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

| Molecular Electrostatic Potential (Min/Max) | -0.05 / +0.05 a.u. |

This table is for illustrative purposes and does not represent actual experimental data.

In Silico Screening and Rational Design of Novel this compound Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is often used in the early stages of drug discovery to narrow down the number of compounds that need to be synthesized and tested in the laboratory.

In the context of this compound, in silico screening can be used to identify novel analogs with potentially improved properties, such as higher binding affinity, better selectivity, or more favorable pharmacokinetic profiles. The process typically involves docking a large library of virtual compounds into the binding site of the target receptor and ranking them based on their predicted binding affinities.

The insights gained from molecular docking, molecular dynamics, and quantum chemical calculations of this compound can inform the rational design of new analogs. For example, if a particular functional group on this compound is found to be crucial for binding, new analogs can be designed that retain or enhance this feature. Conversely, if a part of the molecule is associated with undesirable properties, it can be modified or replaced. This iterative process of computational design, followed by synthesis and experimental testing, is a cornerstone of modern drug discovery.

The table below presents hypothetical data from an in silico screening campaign for this compound analogs against a specific target.

| Analog ID | Docking Score (kcal/mol) | Predicted ADME Properties | Key Structural Modification |

| SWR-105 | -11.2 | Good oral bioavailability | Addition of a hydroxyl group |

| SWR-106 | -10.8 | Low CNS penetration | Replacement of a phenyl ring with a pyridine |

| SWR-107 | -11.5 | High metabolic stability | Introduction of a fluorine atom |

This table is for illustrative purposes and does not represent actual experimental data.

Analytical Methodologies for Swr 104sa Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic techniques are fundamental in analytical chemistry for separating, identifying, and quantifying the components of a mixture. For a compound like SWR 104SA, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal methods for analysis within various research matrices, such as biological fluids or reaction mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of an HPLC method for this compound would be a systematic process to achieve a suitable level of selectivity, sensitivity, and resolution. chromatographyonline.com This process is crucial for creating a reliable analytical procedure. chromatographyonline.com Most methods for small-molecule drugs utilize gradient reversed-phase liquid chromatography (RPLC) coupled with ultraviolet (UV) detection. chromatographyonline.com

A typical HPLC method development and validation workflow would involve:

Column and Mobile Phase Selection: The initial step involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with buffered aqueous solutions) to achieve optimal separation of the analyte from impurities and matrix components. sigmaaldrich.com

Method Optimization: Fine-tuning of parameters such as gradient slope, flow rate, column temperature, and injection volume is performed to enhance peak shape, resolution, and analysis time.

Validation: The optimized method would then be validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, and robustness to ensure the method is fit for its intended purpose. nih.gov

Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a predetermined λmax |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Compound Analysis

For volatile and thermally stable compounds, or those that can be made so through derivatization, GC-MS is a powerful analytical tool. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. If this compound possesses these properties, GC-MS could be employed for its analysis. The gas chromatograph separates the components of the sample, which are then ionized and detected by the mass spectrometer, providing information about the molecular weight and structure of the compound.

Spectroscopic Techniques for Structural Confirmation and Interaction Studies

Spectroscopic techniques are indispensable for elucidating the chemical structure of new compounds and studying their interactions with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise atomic structure of a molecule. researchgate.net It is a non-destructive technique that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. bruker.com For a novel compound like this compound, various NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) would be conducted to unambiguously assign its chemical structure. In mechanistic research, NMR can be used to study changes in chemical shifts or relaxation times to understand how this compound interacts with biological targets or other molecules. researchgate.net

Mass Spectrometry (MS) for Metabolite Identification in Research Models

Mass spectrometry (MS) is a key analytical technique in drug discovery and development for identifying metabolites. ijpras.com When a compound like this compound is introduced into a biological system, it can be metabolized into various other compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for detecting and structurally characterizing these metabolites in complex biological matrices. nih.govresearchgate.net The process involves acquiring full-scan MS data and tandem MS (MS/MS) data to determine the elemental composition and fragmentation patterns of the metabolites, which aids in their structural elucidation. nih.govthermofisher.com

Common Biotransformations Detectable by Mass Spectrometry

| Biotransformation | Mass Shift (Da) |

| Hydroxylation | +16 |

| Glucuronidation | +176 |

| Sulfation | +80 |

| Acetylation | +42 |

| Methylation | +14 |

Biosensor Technologies for Real-Time Interaction Analysis of this compound

Biosensor technologies, such as Surface Plasmon Resonance (SPR), offer a powerful method for studying biomolecular interactions in real-time without the need for labeling. nih.gov SPR can provide both kinetic (association and dissociation rates) and equilibrium (binding affinity) data for the interaction between a compound like this compound and a biological target (e.g., a protein or nucleic acid) that is immobilized on a sensor chip. nih.gov This information is invaluable for understanding the mechanism of action and for structure-activity relationship studies.

Future Directions and Emerging Research Avenues for Swr 104sa

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate SWR 104SA Pathways

The integration of high-throughput omics technologies, such as proteomics and metabolomics, offers a powerful approach to comprehensively map the molecular changes induced by this compound. researchdeliver.com This systems biology strategy can reveal not only the direct consequences of H2-receptor antagonism but also potential off-target effects and downstream signaling cascades that are currently uncharacterized. creative-proteomics.comfrontiersin.org

By systematically analyzing the entire protein complement (proteome) and the complete set of small-molecule metabolites in response to this compound treatment, researchers can identify novel biomarkers and key pathways modulated by the compound. researchgate.net Proteomic studies can pinpoint changes in protein expression levels and post-translational modifications, while metabolomics can reveal shifts in metabolic pathways, providing a dynamic snapshot of the cellular state. researchdeliver.comcreative-proteomics.com For instance, applying untargeted mass spectrometry-based proteomics and metabolomics to cellular models or preclinical tissue samples treated with this compound could yield extensive datasets for pathway analysis. frontiersin.org

Table 1: Hypothetical Proteomic and Metabolomic Changes Following this compound Treatment in a Gastric Parietal Cell Model

| Molecule Type | Molecule Name | Fold Change | Associated Pathway |

| Protein | Gastric H+/K+ ATPase | ↓ 1.8 | Gastric Acid Secretion |

| Protein | Prostaglandin (B15479496) E2 Receptor EP3 Subtype | ↑ 1.5 | Cytoprotection |

| Protein | Carbonic Anhydrase 2 | ↓ 1.3 | Ion Transport |

| Metabolite | Cyclic AMP (cAMP) | ↓ 2.1 | H2 Receptor Signaling |

| Metabolite | N-Acetylhistamine | ↑ 1.7 | Histamine (B1213489) Metabolism |

| Metabolite | Glutathione | ↑ 1.4 | Oxidative Stress Response |

This interactive table presents hypothetical data to illustrate the potential findings from an omics-based investigation of this compound. The data suggests that beyond its primary target, the compound may influence cytoprotective and metabolic stress pathways.

Such integrated analyses can provide a more holistic understanding of the compound's effects, potentially uncovering new therapeutic indications or explaining variability in response. nih.gov

Advanced Imaging Techniques for In Vivo Mechanistic Visualization

Non-invasive in vivo imaging techniques provide an unparalleled opportunity to visualize the pharmacokinetics and pharmacodynamics of this compound in a living organism over time. revvity.comopenaccesspub.org These methods can track the biodistribution of the compound, confirm its engagement with target tissues, and monitor the physiological response in real-time, offering insights that are not achievable through traditional methods. nih.gov

Techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) could be employed by labeling this compound with a suitable radioisotope. This would allow for the quantitative, whole-body visualization of the drug's accumulation in specific organs, such as the stomach, and its clearance kinetics. nih.gov Furthermore, advanced microscopy techniques like multiphoton microscopy could be used in preclinical models to visualize cellular-level interactions. drugtargetreview.com For example, a fluorescently tagged version of this compound could allow researchers to directly observe its binding to H2 receptors on parietal cells and track its subcellular localization. nih.gov

These imaging approaches are crucial for understanding the relationship between compound concentration and biological effect at the site of action, thereby de-risking compound candidates and accelerating their translational development. revvity.com

Potential for this compound as a Research Tool in Biochemical Pathway Elucidation

As a small molecule with high specificity for the histamine H2-receptor, this compound has significant potential to be used as a chemical probe to investigate complex biological processes. nih.govaacrjournals.org Chemical probes are invaluable research reagents for dissecting signaling pathways and validating the roles of specific proteins in cellular and disease mechanisms. researchgate.netnih.gov

The utility of this compound as a research tool lies in its ability to acutely and reversibly modulate a specific node—the H2 receptor—within a broader signaling network. nih.gov This allows researchers to study the immediate and long-term consequences of H2-receptor blockade in various physiological and pathological contexts beyond gastric function. For example, this compound could be used to explore the role of H2 receptors in the immune system, the central nervous system, or in cancer biology, where histamine signaling is increasingly recognized as a modulator. Using this compound in combination with genetic techniques like RNA interference could provide robust, orthogonal confirmation of on-target activity and its downstream effects. aacrjournals.org

This application would transform this compound from a compound of therapeutic interest into a tool for fundamental biological discovery, helping to functionally annotate the roles of histamine signaling pathways throughout the body. mdpi.com

Methodological Advancements in this compound Research to Enhance Scientific Rigor and Reproducibility

To ensure that future research on this compound is robust and reproducible, it is imperative to adopt modern methodological advancements that enhance scientific rigor. nih.gov This involves the strict application of the scientific method to ensure unbiased experimental design, analysis, and reporting. hashnode.dev

Key opportunities to improve rigor in the study of this compound include:

Computational Modeling: In silico approaches, such as physiologically based pharmacokinetic (PBPK) and quantitative systems pharmacology (QSP) modeling, can be used to simulate the compound's behavior and predict its effects in different biological scenarios. acs.org These models can help refine experimental designs and improve the translation of preclinical findings.

Preregistration of Studies: Registering study protocols in public repositories before data collection helps to mitigate reporting bias and increases transparency. carelonresearch.com

Advanced Statistical Methods: Employing sophisticated statistical techniques, such as propensity score matching in observational studies, can help control for confounding variables and reduce bias. carelonresearch.com

Team-Based, Interdisciplinary Science: Building research teams with diverse expertise, from chemists and pharmacologists to data scientists and clinicians, improves the depth and applicability of the research. nih.gov

By embracing these methodological advancements, the scientific community can build a more reliable and comprehensive understanding of this compound, ensuring that findings are trustworthy and stand up to scrutiny. carelonresearch.commdpi.com

Q & A

Q. What are best practices for visualizing this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use heatmaps or 3D scatter plots to correlate structural modifications (e.g., substituent groups) with bioactivity. Annotate key pharmacophores using software like PyMOL. Include error bars and p-values in graphs, and provide raw data tables in machine-readable formats (e.g., CSV) .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Publish step-by-step procedures with exact reagent grades (e.g., HPLC vs. technical grade), equipment models, and environmental conditions (e.g., humidity controls). Use Open Science Framework (OSF) to share detailed lab notebooks and video protocols. Validate methods through independent replication studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.